Acetazolamide-d3

Descripción general

Descripción

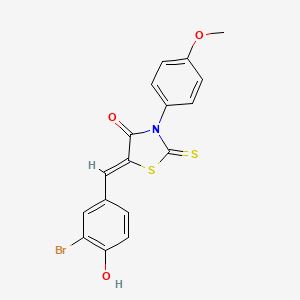

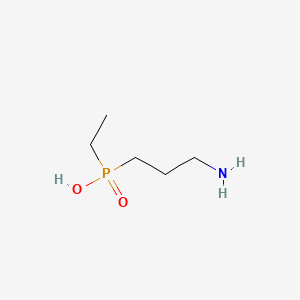

Acetazolamida-d3 es una forma deuterada de acetazolamida, un inhibidor de la anhidrasa carbónica. Se utiliza comúnmente en la investigación científica como un estándar interno en espectrometría de masas debido a su etiquetado isotópico estable. La propia acetazolamida se utiliza para tratar afecciones como el glaucoma, la epilepsia, el mal de altura, la parálisis periódica, la apnea del sueño central y la hipertensión intracraneal idiopática .

Mecanismo De Acción

Acetazolamida-d3, al igual que la acetazolamida, inhibe la enzima anhidrasa carbónica. Esta inhibición disminuye la formación de iones de hidrógeno y bicarbonato a partir del dióxido de carbono y el agua, lo que lleva a una reducción de la presión intraocular, la diuresis y el equilibrio del pH alterado en varios tejidos. Los objetivos moleculares incluyen las isoenzimas de la anhidrasa carbónica en los riñones, los ojos y el sistema nervioso central .

Análisis Bioquímico

Biochemical Properties

Acetazolamide D3 interacts with various enzymes and proteins, primarily through the inhibition of carbonic anhydrase . This inhibition reduces the secretion of certain fluids, decreases renal blood flow and glomerular filtration, and can act to discharge abnormal discharge or neurons in the central nervous system .

Cellular Effects

Acetazolamide D3 has a profound impact on various types of cells and cellular processes . It influences cell function by focusing on cellular membrane ion/water channel activity . It effectively reduces intracranial pressure (ICP), irrespective of the mode of drug administration and level of anaesthesia . The effect appears to occur via a direct action on the choroid plexus and an associated decrease in cerebrospinal fluid secretion .

Molecular Mechanism

The molecular mechanism of Acetazolamide D3 primarily involves the inhibition of carbonic anhydrase . This leads to an increased transneuronal chloride gradient, increased chloride current, and increased inhibition . It also affects the pharmacokinetics of other drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetazolamide D3 change over time . It has been observed that the prolonged use of Acetazolamide D3 is likely to be limited due to common adverse events . A better understanding of Acetazolamide D3’s clinical impact and molecular mechanisms is sure to elaborate on both healthy physiological mechanisms and disease .

Dosage Effects in Animal Models

In animal models, the effects of Acetazolamide D3 vary with different dosages . For instance, in dogs, the usual dose is 3.5 to 5 mg per pound every 6 hours when treating metabolic acidosis or glaucoma . In cats, the usual dose is 3.5 mg per pound every 8 hours .

Metabolic Pathways

Acetazolamide D3 is involved in various metabolic pathways . It inhibits carbonic anhydrase, causing a reduction in the availability of hydrogen ions for active transport in the renal tubule lumen . This leads to alkaline urine and an increase in the excretion of bicarbonate, sodium, potassium, and water .

Transport and Distribution

Acetazolamide D3 is transported and distributed within cells and tissues . After oral ingestion, Acetazolamide D3 is rapidly absorbed with a bioavailability of >90% . Its volume of distribution is 0.3 L/kg, and plasma protein binding is 90–95% . It is not metabolized and approximately 100% of an administered dose is excreted as unchanged Acetazolamide D3 in urine .

Subcellular Localization

It is known that Acetazolamide D3 can aggregate in distinct patterns within various cellular compartments

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de acetazolamida-d3 implica la incorporación de átomos de deuterio en la molécula de acetazolamida. Esto se puede lograr a través de varias rutas sintéticas, incluido el uso de reactivos y disolventes deuterados. Un método común implica la reacción de anhídrido acético deuterado con 5-amino-1,3,4-tiadiazol-2-sulfonamida en condiciones controladas para producir acetazolamida-d3 .

Métodos de producción industrial

La producción industrial de acetazolamida-d3 generalmente implica la síntesis a gran escala utilizando reactivos deuterados. El proceso incluye múltiples pasos de purificación y control de calidad para garantizar la alta pureza y el enriquecimiento isotópico del producto final. Se utilizan técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas para verificar la calidad del producto .

Análisis De Reacciones Químicas

Tipos de reacciones

Acetazolamida-d3 experimenta varias reacciones químicas, que incluyen:

Oxidación: Conversión de derivados de tiol a cloruros de sulfonilo.

Reducción: Reducción de grupos nitro a aminas.

Sustitución: Reacciones de sustitución nucleofílica que involucran grupos sulfonamida.

Reactivos y condiciones comunes

Oxidación: Hipoclorito de sodio o gas cloro.

Reducción: Gas hidrógeno con un catalizador de paladio.

Sustitución: Varios nucleófilos como aminas e hidrazonas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados de sulfonamida, que tienen importantes actividades biológicas y farmacológicas .

Aplicaciones Científicas De Investigación

Acetazolamida-d3 se utiliza ampliamente en la investigación científica para diversas aplicaciones:

Biología: Estudiando las vías metabólicas y la farmacocinética de la acetazolamida.

Medicina: Investigando los efectos terapéuticos y los efectos secundarios de la acetazolamida en ensayos clínicos.

Industria: Control de calidad y validación de formulaciones farmacéuticas que contienen acetazolamida.

Comparación Con Compuestos Similares

Compuestos similares

Metazolamida: Otro inhibidor de la anhidrasa carbónica utilizado para tratar el glaucoma.

Dorzolamida: Un inhibidor tópico de la anhidrasa carbónica utilizado en gotas para los ojos para el glaucoma.

Brinzolamida: Similar a la dorzolamida, utilizada para reducir la presión intraocular.

Singularidad

Acetazolamida-d3 es única debido a su etiquetado de deuterio, que proporciona una mayor estabilidad y permite una cuantificación precisa en espectrometría de masas. Esto la convierte en una herramienta invaluable en los estudios farmacocinéticos y los procesos de control de calidad .

Propiedades

IUPAC Name |

2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKPWHYZMXOIDC-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675501 | |

| Record name | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189904-01-5 | |

| Record name | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why was Acetazolamide D3 chosen as the internal standard for this LC-MS/MS assay?

A1: The research article focuses on developing a sensitive and reliable method to quantify Acetazolamide in human plasma []. Acetazolamide D3, a deuterated form of Acetazolamide, likely shares very similar physicochemical properties with the analyte. This similarity makes it an ideal internal standard for several reasons:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B1139195.png)